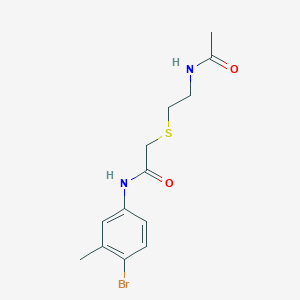
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide, also known as Etorphine, is a potent opioid analgesic drug that is used in veterinary medicine to immobilize large animals, such as elephants and rhinoceroses, for transportation, medical procedures, and research purposes. Etorphine is one of the most potent opioids known, with an analgesic potency approximately 1,000-3,000 times greater than that of morphine.
作用机制
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide acts on the opioid receptors in the central nervous system to produce analgesia and sedation. It has a high affinity for the mu-opioid receptor, which is responsible for its potent analgesic effects. This compound also has activity at the delta and kappa opioid receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and hypothermia. It also produces a marked decrease in blood pressure and heart rate. This compound has a rapid onset of action and a relatively short duration of action, which makes it useful for immobilization of large animals.
实验室实验的优点和局限性
One of the main advantages of using etorphine in laboratory experiments is its potency and rapid onset of action. It can be used to produce profound analgesia and sedation in animal models, which can be useful for investigating the mechanisms of opioid receptor activation and developing new opioid analgesics. However, the use of etorphine in laboratory experiments is limited by its high toxicity and potential for abuse. It is also difficult to control the dose and duration of action of etorphine, which can make it challenging to use in experimental settings.
未来方向
There are several potential future directions for research on etorphine. One area of interest is the development of new opioid analgesics that are more potent and selective than etorphine. Another area of interest is the investigation of the mechanisms of opioid receptor activation and the development of new drugs that target specific opioid receptors. Additionally, there is a need for further research on the toxicology and safety of etorphine, particularly in the context of its use in veterinary medicine.
合成方法
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide is synthesized from thebaine, which is a naturally occurring alkaloid found in opium poppies. Thebaine is first converted to etorphine intermediate, which is then converted to etorphine through a series of chemical reactions. The synthesis process involves several steps, including acylation, reduction, and alkylation.
科学研究应用
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide is primarily used in veterinary medicine for immobilization of large animals. However, it has also been used in scientific research for its potent analgesic effects. This compound has been used in studies to investigate the mechanisms of opioid receptor activation and to develop new opioid analgesics.
属性
IUPAC Name |
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-5-16-11(3)13(15)14(4)12-8-6-10(2)7-9-12/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOYHRGYOATND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N(C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)
![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)

![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)

